Quinine
Overview
Description
Quinine is a naturally occurring alkaloid derived from the bark of the cinchona tree, native to the Andean regions of South America . It has been historically significant as the first chemical compound used to treat an infectious disease, specifically malaria . This compound is known for its bitter taste and is also used as a flavoring agent in tonic water .
Mechanism of Action
Target of Action
Quinine, an alkaloid derived from the bark of the cinchona tree, is primarily used to treat uncomplicated Plasmodium falciparum malaria . It targets the malarial parasites that inhabit the red blood cells (erythrocytes) . This compound is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels .
Mode of Action
Specifically, these drugs interfere with the parasite’s ability to break down and digest hemoglobin . This compound also acts by interfering with the growth and reproduction of the malarial parasites .
Biochemical Pathways
This compound has been found to modulate the release of a number of gut and gluco-regulatory hormones and upper gut motility . The enzymes required to form the early biosynthetic intermediate dihydrocorynantheal from strictosidine aglycone via reduction and esterase-triggered decarboxylation have been identified .
Pharmacokinetics
This compound is well absorbed both orally and parenterally, reaching peak concentrations within 1-3 hours . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein . Systemic clearance is predominantly by hepatic biotransformation to more polar metabolites (this compound 80%) and the remaining drug is eliminated unchanged by the kidney .
Result of Action
The administration of this compound dramatically improves the condition of a person with malaria; the parasites promptly disappear from the blood, and the symptoms of the disease are quickly alleviated . This compound also has a direct effect on muscle membrane and sodium channels, which is beneficial in treating some muscular disorders .
Action Environment
The gastrointestinal responses to this compound can be influenced by the site of delivery. For instance, administration of this compound directly into the duodenum has much greater effects to modulate plasma gut and pancreatic hormones and pyloric pressures than intragastric administration . This indicates the importance of the interaction of this compound with small intestinal bitter receptors .
Biochemical Analysis
Biochemical Properties
Quinine is a weak base and is concentrated in the food vacuoles of Plasmodium falciparum . It acts as a blood schizonticide and has gametocytocidal activity against P. vivax and P. malariae . This compound’s biochemical properties make it an effective treatment for life-threatening infections caused by chloroquine-resistant P. falciparum malaria .
Cellular Effects
This compound’s cellular effects are primarily observed in its action against the malaria parasite. It is concentrated in the food vacuoles of the parasite, disrupting its growth and reproduction . This disruption of the parasite’s life cycle is what makes this compound an effective antimalarial drug .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the malaria parasite. As a weak base, it is able to concentrate in the acidic food vacuoles of the parasite . This allows this compound to interfere with the parasite’s ability to break down and digest hemoglobin, which is crucial for its growth and reproduction .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily observed in its action against the malaria parasite. Over time, this compound disrupts the growth and reproduction of the parasite, leading to its eventual death
Dosage Effects in Animal Models
The effects of this compound in animal models are dependent on the dosage usedfalciparum malaria, suggesting that it is effective at certain dosages
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with the malaria parasite. As a weak base, it is concentrated in the acidic food vacuoles of the parasite
Subcellular Localization
This compound’s subcellular localization is primarily in the food vacuoles of the malaria parasite
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine can be synthesized through various methods, although commercial synthesis is not economically feasible due to the complexity of its structure . One common method involves the transformation of this compound sulfate to this compound, followed by dispersing it in a dispersing agent and reacting it with hydrochloric acid to obtain this compound hydrochloride through crystallization .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from the bark of the cinchona tree. The bark is harvested, dried, and powdered. The powdered bark is then subjected to a series of extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Quinine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitrobenzene to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve reagents like hydrochloric acid to form this compound hydrochloride.
Major Products: The major products formed from these reactions include quinoline derivatives and this compound hydrochloride .
Scientific Research Applications
Quinine has a wide range of applications in scientific research:
Chemistry: this compound and its derivatives are used as catalysts in stereoselective reactions in organic synthesis.
Biology: It is used to study the effects of alkaloids on cellular processes and ion channels.
Medicine: this compound is primarily used to treat malaria and babesiosis.
Industry: this compound is used as a flavoring agent in beverages like tonic water.
Comparison with Similar Compounds
Quinidine: Another alkaloid derived from the cinchona tree, used to treat arrhythmias.
Chloroquine: A synthetic derivative used to treat malaria, known for its effectiveness against chloroquine-resistant strains.
Artemether/Lumefantrine: A combination therapy used for malaria treatment, offering a more effective alternative to quinine in some cases.
Uniqueness of this compound: this compound’s uniqueness lies in its historical significance as the first chemical compound used to treat malaria and its continued relevance in treating drug-resistant strains of the disease . Its ability to act on multiple molecular targets and pathways also sets it apart from other antimalarial drugs .
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WZBLMQSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044280 | |
Record name | Quinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L | |
Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite's ability to break down and digest hemoglobin. Consequently, the parasite starves and/or builds up toxic levels of partially degraded hemoglobin in itself., Quinine has a local anesthetic action and analgesic, antipyretic, and oxytocic effects. Quinine also has cardiovascular effects similar to those of quinidine. | |
Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR | |
CAS No. |
72402-53-0, 130-95-0, 1407-83-6 | |
Record name | (8α,9R)-(±)-6′-Methoxycinchonan-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72402-53-0 | |
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Record name | Quinine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=130-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quinine [BAN:NF] | |
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Record name | Quinine tannate [USP] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836 | |
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Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
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Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |
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Record name | Quinine | |
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Record name | Quinine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550 | |
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Record name | QUININE | |
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Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
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Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C | |
Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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